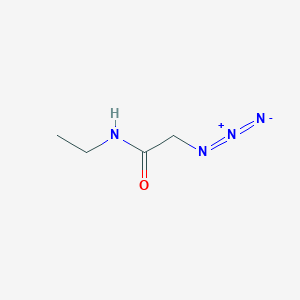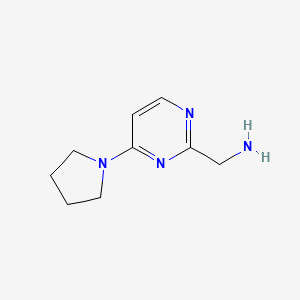
(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine
Descripción general
Descripción
“(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine” is a chemical compound with the CAS Number: 944904-74-9 . It has a molecular weight of 178.24 . The compound is solid in its physical form . The IUPAC name for this compound is [4- (1-pyrrolidinyl)-2-pyrimidinyl]methanamine .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which includes “(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N4/c10-7-8-11-4-3-9 (12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 178.24 . The IUPAC name for this compound is [4- (1-pyrrolidinyl)-2-pyrimidinyl]methanamine .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . It reacts with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to produce these compounds . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Pharmacological Activity
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized using this compound, often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Antioxidative Properties
2-(pyrrolidin-1-yl)pyrimidine derivatives, which can be synthesized using this compound, have antioxidative properties .
Antibacterial Properties
These derivatives also have antibacterial properties .
Effects on Cell Cycle
The effects of these derivatives on the cell cycle have been characterized .
Inhibitors of Mutant IDH
1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidin-2-ones, which can be synthesized using this compound, are used as inhibitors of mutant isocitrate dehydrogenase (IDH) .
Treatment of Type 2 Diabetes
A series of 4-substituted proline amides, which can be synthesized using this compound, was evaluated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes .
Drug Development
The ADME characteristics of the final synthesized compounds using this compound are analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-pyrrolidin-1-ylpyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGOCJDSUJTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265842 | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine | |
CAS RN |
944904-74-9 | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




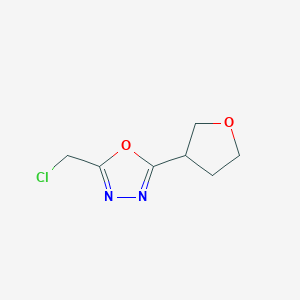
![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)
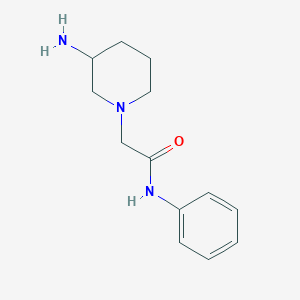
![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)
![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465743.png)
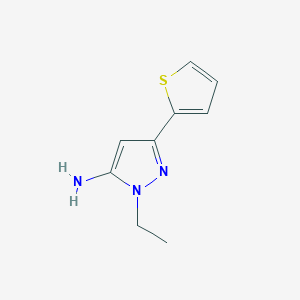
![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)

